N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide
Description
N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base synthesized via the condensation of 2-hydroxy-3-methoxybenzaldehyde with furan-2-carbohydrazide. The compound features a Z-configuration at the imine (C=N) bond, critical for its stereochemical and electronic properties. Schiff bases of this class are known for their chelating capabilities with transition metals and diverse biological activities, including antimicrobial, anticancer, and redox-modulating properties .
Properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-18-10-5-2-4-9(12(10)16)8-14-15-13(17)11-6-3-7-19-11/h2-8,16H,1H3,(H,15,17)/b14-8- |
InChI Key |
FJRCZQHAWRXKFV-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\NC(=O)C2=CC=CO2 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and furan-2-carbohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Condensation Reaction
-
Reactants : Furan-2-carbohydrazide and 2-hydroxy-3-methoxybenzaldehyde.
-
Conditions : Refluxing in methanol with catalytic acetic acid .
-
Mechanism : The hydrazide reacts with the aldehyde to form a hydrazone linkage via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by elimination of water .
Reaction Conditions
-
pH : Neutral to mildly acidic conditions to stabilize the hydrazone.
-
Catalysts : Acetic acid or sodium acetate may be used to accelerate the reaction .
Characterization Techniques
The compound is analyzed using:
Spectral Analysis
Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | Triclinic (P-1) or monoclinic (P2₁/c) |
| Unit cell | a = 6.47–17.36 Å, b = 7.12–9.15 Å, c = 13.01–15.58 Å |
| Density | ~1.36–1.44 g/cm³ |
Scientific Research Applications
Anticancer Activity
Research indicates that N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and liver cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis via mitochondrial pathway |
| HepG2 (Liver) | 12.8 | Cell cycle arrest in S-phase |
Antimicrobial Activity
The compound has demonstrated significant antibacterial and antifungal activities against various pathogens, making it a potential candidate for developing new antimicrobial agents.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL |
| Escherichia coli | Bacteriostatic | 64 µg/mL |
| Candida albicans | Fungicidal | 16 µg/mL |
Agricultural Applications
This compound has been explored for its potential use as a biopesticide due to its ability to inhibit the growth of plant pathogens.
Case Study: Effect on Fungal Pathogens
In a study evaluating its efficacy against Fusarium oxysporum, the compound showed a notable reduction in fungal biomass and spore germination, suggesting its potential as a natural fungicide.
Material Science Applications
The unique chemical structure of this compound allows it to be utilized in the development of novel materials with specific properties, such as:
- Conductive Polymers : Incorporation into polymer matrices to enhance electrical conductivity.
- Sensors : Development of sensors for detecting environmental pollutants due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions and interact with biological molecules. The compound can intercalate into DNA, disrupting its structure and function, which may lead to inhibition of cell growth and proliferation . Additionally, its fluorescent properties make it useful in sensing applications, where it can detect specific ions through changes in fluorescence intensity .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Selected Carbohydrazide Derivatives
Key Observations :
- Substituent Position: The target compound’s 2-hydroxy-3-methoxy substitution on the phenyl ring distinguishes it from analogs like 3a (4-hydroxy-3-methoxy) and 3b (indole-based).
- Heterocyclic Core : Replacement of furan with thiadiazole (3a ) or pyrazole (17 ) alters electronic properties. Thiadiazole’s sulfur atom improves lipophilicity, while pyrazole introduces additional nitrogen-based coordination sites .
Key Observations :
- Reaction Conditions: Most analogs are synthesized via acid-catalyzed (e.g., glacial acetic acid) condensation in methanol, with reflux times varying from 1–4 hours .
- Melting Points: Higher melting points (e.g., 183°C for L1) correlate with stronger intermolecular hydrogen bonds from phenolic –OH groups .
Key Observations :
- Toxicity : Compounds 3a and 3b exhibit low acute toxicity (LD₅₀ > 2500 mg/kg), attributed to their polar functional groups enhancing metabolic clearance .
- Anticancer Potential: Thiosemicarbazones with 3-methoxy/3-hydroxyphenyl groups (e.g., C2, C10) show selective inhibition of cancer stem cells, suggesting the target compound’s –OCH₃ and –OH groups may confer similar activity .
Coordination Chemistry and Metal Complexes
Table 4: Metal Complexation Properties
Key Observations :
- Chelation Sites: The target compound’s phenolic –OH and imine nitrogen are primary coordination sites, forming stable octahedral complexes with Co(II) and Cd(II) .
- Comparative Stability : Thiophene-based ligands (e.g., L2 ) exhibit stronger metal-binding affinity than furan analogs due to sulfur’s higher polarizability .
Biological Activity
N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be described by its chemical formula . The compound features a furan ring and a hydrazone structure, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various hydrazone derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.
Case Study:
In a study assessing the cytotoxic effects of this compound against several cancer cell lines, it demonstrated significant activity with an IC50 value of approximately 25 µM against HeLa cells (human cervical cancer) and 30 µM against MCF-7 cells (human breast cancer) . These findings suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µM |
| Escherichia coli | 20 µM |
| Candida albicans | 18 µM |
These MIC values indicate that this compound possesses moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is likely attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Preliminary studies suggest that the compound may inhibit key enzymes involved in cell cycle regulation and apoptosis pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the hydrazone moiety or the furan ring could enhance its potency and selectivity. For instance, substituting different functional groups on the aromatic ring has been shown to significantly affect the anticancer properties of similar compounds .
Q & A
Q. What are the optimal synthetic routes for N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via a Schiff base condensation between furan-2-carbohydrazide and 2-hydroxy-3-methoxybenzaldehyde. Key parameters include:
- Solvent Selection: Use ethanol or methanol under reflux (60–80°C) to ensure high yield .
- Catalysis: Acidic (e.g., glacial acetic acid) or basic conditions (e.g., triethylamine) may influence the Z/E isomer ratio .
- Purification: Recrystallization in ethanol/dimethylformamide mixtures improves purity (>95%), validated by HPLC or melting point analysis .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) distinguish the Z-isomer from potential E-isomers or byproducts?
Methodological Answer:
- FT-IR: The hydrazide C=O stretch appears at ~1650–1680 cm⁻¹, while the imine (C=N) stretch is observed at ~1600–1620 cm⁻¹. Z-isomers exhibit hydrogen bonding between the phenolic –OH and the adjacent methoxy group, broadening the –OH peak .
- ¹H NMR: The imine proton (HC=N) resonates at δ 8.2–8.5 ppm (Z-isomer) due to deshielding. The E-isomer, if present, would show upfield shifts (δ 7.8–8.0 ppm) .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
Methodological Answer:
- Polar aprotic solvents: DMSO and DMF are ideal for dissolution (≥10 mg/mL) but may induce slow hydrolysis over time .
- Aqueous buffers: Limited solubility at neutral pH; stability improves in acidic conditions (pH 4–6) due to protonation of the hydrazide moiety .
Advanced Research Questions
Q. How does this compound coordinate with transition metals (e.g., Cu(II), V(V)), and what structural insights can X-ray crystallography provide?
Methodological Answer:
- Coordination Modes: The hydrazide acts as a tridentate ligand via the carbonyl oxygen, imine nitrogen, and phenolic oxygen. For example, Cu(II) complexes adopt a square-planar geometry, confirmed by single-crystal X-ray diffraction (bond lengths: Cu–O ~1.90 Å, Cu–N ~1.95 Å) .
- Crystallography: Use Bruker APEX-II CCD diffractometers for data collection. Hydrogen-bonding networks (e.g., O–H···O interactions) stabilize the crystal lattice .
Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic structure and tautomeric equilibria of this compound?
Methodological Answer:
- DFT Studies: Employ B3LYP/6-311+G(d,p) to model tautomerism (enol-imine vs. keto-amine forms). The Z-isomer is thermodynamically favored (ΔG ≈ –5.2 kcal/mol) due to intramolecular H-bonding .
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~3.5 eV) correlate with redox activity, relevant for catalytic or biological applications .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved through experimental design?
Methodological Answer:
- Dose-Response Studies: Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity (e.g., against S. aureus) and MTT assays for cytotoxicity (IC₅₀ values in cancer cell lines) .
- Mechanistic Probes: ROS (reactive oxygen species) detection kits can clarify whether oxidative stress drives cytotoxicity .
Q. What strategies validate the compound’s role as a fluorescence probe for metal ion detection?
Methodological Answer:
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact pharmacological properties?
Methodological Answer:
- SAR (Structure-Activity Relationship) Studies: Synthesize analogs with varying substituents (e.g., –OCH₃ → –OC₂H₅) and compare:
Data Contradictions and Validation
3.1 Discrepancies in reported melting points (e.g., 210–215°C vs. 225–230°C):
- Resolution: Verify purity via elemental analysis (%C, %H, %N within ±0.3% of theoretical values) and DSC (differential scanning calorimetry) .
3.2 Conflicting biological data (e.g., antioxidant vs. pro-oxidant effects):
- Resolution: Conduct assays under standardized O₂ levels and use positive controls (e.g., ascorbic acid for antioxidants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
